molecular formula C24H24N4O6S B4069440 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide

Cat. No.: B4069440
M. Wt: 496.5 g/mol
InChI Key: CCIRRKXHXOVJPN-UHFFFAOYSA-N
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Description

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a methylsulfonyl group, a nitrophenyl group, and a phenylethyl group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Formation of the Glycyl Linkage: The glycyl linkage is formed by reacting the intermediate with glycine or a glycine derivative under coupling conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the phenylethyl group to the intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core and the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide and nitrophenyl derivatives.

Scientific Research Applications

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide, share some structural similarities and are known for their antibacterial properties.

    Nitrophenyl Derivatives: Compounds like 3-nitroaniline have similar nitrophenyl groups and are used in dye synthesis and as intermediates in organic synthesis.

    Benzamides: Compounds such as N-phenylbenzamide share the benzamide core and are used in various pharmaceutical applications.

Uniqueness

2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-[[2-(N-methylsulfonyl-3-nitroanilino)acetyl]amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S/c1-35(33,34)27(19-10-7-11-20(16-19)28(31)32)17-23(29)26-22-13-6-5-12-21(22)24(30)25-15-14-18-8-3-2-4-9-18/h2-13,16H,14-15,17H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIRRKXHXOVJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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